(6E)-8-Methylnon-6-enoyl Chloride (CAS 95636-02-5): A Critical Building Block in the Synthesis of TRPV1 Modulators
(6E)-8-Methylnon-6-enoyl Chloride (CAS 95636-02-5): A Critical Building Block in the Synthesis of TRPV1 Modulators
Introduction and Chemical Significance
As a Senior Application Scientist specializing in molecular building blocks, I frequently encounter chemical intermediates that serve as the linchpin for entire classes of therapeutics. (6E)-8-Methylnon-6-enoyl chloride (CAS 95636-02-5) is one such compound. It is the highly reactive acyl chloride derivative of (6E)-8-methylnon-6-enoic acid. Its primary utility lies in its role as the direct lipophilic precursor for the total synthesis of (E)-Capsaicin and its structural analogues [1].
By providing the exact aliphatic tail required for potent binding to the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, this acyl chloride enables researchers to synthesize molecular rulers, topical analgesics, and targeted nociceptive blockers with high fidelity.
Physicochemical Profiling
Before deploying any reactive intermediate, a rigorous understanding of its physical parameters is necessary. The presence of the terminal acyl chloride dictates strict anhydrous handling, while the (6E) double bond and 8-methyl branching are critical for the downstream biological activity of the synthesized amides.
Table 1: Physicochemical Properties of (6E)-8-Methylnon-6-enoyl chloride
| Parameter | Value |
| CAS Registry Number | 95636-02-5 |
| Molecular Formula | C10H17ClO |
| Molecular Weight | 188.70 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Functional Groups | Acyl chloride, trans-alkene (E-isomer) |
| Handling/Storage | Moisture-sensitive; store under inert gas (Ar/N2) |
Data synthesized from commercial chemical specifications ().
Synthetic Methodologies and Protocols
The conversion of (6E)-8-methylnon-6-enoic acid to its acyl chloride, followed by coupling with vanillylamine, is a self-validating synthetic system. The high reactivity of the acyl chloride ensures near-quantitative conversion during the amidation step, minimizing unreacted vanillylamine which can otherwise be difficult to separate from the final product.
Protocol 3.1: Preparation of (6E)-8-Methylnon-6-enoyl Chloride
Rationale: Thionyl chloride (SOCl2) is selected as the chlorinating agent due to its generation of exclusively gaseous byproducts (SO2 and HCl). This drives the reaction to completion according to Le Chatelier's principle and eliminates the need for complex downstream purification.
Step-by-Step Procedure:
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Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an argon atmosphere.
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Reagent Addition: Add (6E)-8-methylnon-6-enoic acid (1.0 eq, e.g., 5.5 mmol) to the flask. Slowly add thionyl chloride (3.0 eq, 16.5 mmol). Note: The excess SOCl2 acts as both the reactant and the solvent.
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Reflux: Heat the mixture to 100°C for 30 to 60 minutes. The evolution of gas will be observed as the reaction progresses.
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Concentration: Cool the reaction to room temperature. Remove the unreacted SOCl2 via vacuum distillation to yield the crude (6E)-8-methylnon-6-enoyl chloride as a yellow oil. This intermediate must be used immediately in the next step to prevent hydrolysis ().
Protocol 3.2: Synthesis of (E)-Capsaicin via N-Acylation
Rationale: The coupling must be performed at 0°C in the presence of an acid scavenger (like triethylamine) to neutralize the HCl generated. The low temperature kinetically favors N-acylation over O-acylation of the vanillylamine's phenolic hydroxyl group, ensuring high product selectivity.
Step-by-Step Procedure:
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Amine Preparation: Dissolve vanillylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
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Cooling: Submerge the reaction vessel in an ice-water bath to reach 0°C.
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Dropwise Addition: Dissolve the freshly prepared (6E)-8-methylnon-6-enoyl chloride in a small volume of DCM and add it dropwise to the amine solution over 15 minutes to control the exothermic reaction.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
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Workup: Quench the reaction with distilled water. Extract the aqueous layer with DCM. Wash the combined organic layers with 1M HCl (to remove unreacted amine), saturated NaHCO3, and brine.
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Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (or recrystallization from ether/hexane) to yield pure (E)-capsaicin ().
Diagram 1: Step-by-step synthetic workflow for (E)-Capsaicin utilizing CAS 95636-02-5.
Mechanistic Role in Drug Development: The TRPV1 Pathway
The ultimate goal of synthesizing compounds via (6E)-8-methylnon-6-enoyl chloride is to probe or modulate the TRPV1 channel. The 8-methylnon-6-enoyl tail is not merely a structural scaffold; it is the precise lipophilic pharmacophore that interacts with the S4 and S4-S5 linker regions of the TRPV1 ligand-binding pocket ().
When the synthesized capsaicin binds to TRPV1, it stabilizes the channel in an open, permissive conformation. This triggers a massive influx of calcium ions, leading to membrane depolarization. While this initially causes a burning sensation (nociception), prolonged activation depletes Substance P from sensory nerve terminals, resulting in long-lasting analgesia.
Table 2: Biological & Physical Metrics of the Downstream Product (Capsaicin)
| Metric | Value | Significance |
| TRPV1 EC50 (HEK293) | ~0.29 μM | High potency agonist for pain modulation |
| FaDu Cell IC50 | ~150 μM | Demonstrates dose-dependent apoptotic activity |
| Melting Point | 65-66°C | Critical parameter for confirming synthetic purity |
Data aggregated from biological activity databases ().
Diagram 2: Mechanistic pathway of Capsaicin-induced TRPV1 activation and subsequent analgesia.
Conclusion
(6E)-8-Methylnon-6-enoyl chloride is an indispensable reagent in medicinal chemistry. By mastering its handling and reactivity, researchers can reliably synthesize capsaicin and novel vanilloid analogues. The self-validating nature of the Schotten-Baumann acylation ensures that structural modifications to the amine headgroup can be explored with high fidelity, accelerating the discovery of next-generation analgesics.
References
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Yang, F., et al. "New capsaicin analogs as molecular rulers to define the permissive conformation of the mouse TRPV1 ligand-binding pocket." PubMed Central (PMC). URL: [Link]
- "Capsicine chemical synthesis and purification method" Google Patents (CN1865234A).
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"capsaicin | CAS#:404-86-4" Chemsrc. URL: [Link]
